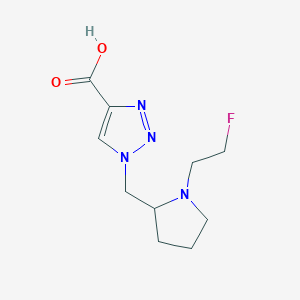

1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

CAS No.: 2098121-82-3

Cat. No.: VC3151055

Molecular Formula: C10H15FN4O2

Molecular Weight: 242.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098121-82-3 |

|---|---|

| Molecular Formula | C10H15FN4O2 |

| Molecular Weight | 242.25 g/mol |

| IUPAC Name | 1-[[1-(2-fluoroethyl)pyrrolidin-2-yl]methyl]triazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C10H15FN4O2/c11-3-5-14-4-1-2-8(14)6-15-7-9(10(16)17)12-13-15/h7-8H,1-6H2,(H,16,17) |

| Standard InChI Key | DJBBOYGVPGCYQO-UHFFFAOYSA-N |

| SMILES | C1CC(N(C1)CCF)CN2C=C(N=N2)C(=O)O |

| Canonical SMILES | C1CC(N(C1)CCF)CN2C=C(N=N2)C(=O)O |

Introduction

Chemical Properties and Structure

Basic Identification and Properties

1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a complex heterocyclic compound with distinctive structural features. The compound has been assigned the CAS registry number 2098121-82-3, distinguishing it from related compounds in chemical databases and literature. The molecular formula of this compound is C10H15FN4O2, corresponding to a molecular weight of 242.25 g/mol. This molecular composition reflects the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms organized in a specific structural arrangement that determines the compound's chemical behavior and potential biological activities.

Structural Features

The structural architecture of 1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid incorporates several key moieties that contribute to its chemical properties:

-

A pyrrolidine ring (five-membered nitrogen-containing heterocycle)

-

A 1,2,3-triazole ring (five-membered heterocycle with three adjacent nitrogen atoms)

-

A 2-fluoroethyl substituent on the pyrrolidine nitrogen

-

A carboxylic acid group attached to the 4-position of the triazole ring

-

A methylene bridge connecting the pyrrolidine and triazole rings

Chemical Identifiers and Notations

The compound can be uniquely identified through various chemical notation systems as presented in Table 1.

Table 1: Chemical Identifiers for 1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

| Identifier Type | Value |

|---|---|

| IUPAC Name | 1-[[1-(2-fluoroethyl)pyrrolidin-2-yl]methyl]triazole-4-carboxylic acid |

| CAS Number | 2098121-82-3 |

| Molecular Formula | C10H15FN4O2 |

| Molecular Weight | 242.25 g/mol |

| Standard InChI | InChI=1S/C10H15FN4O2/c11-3-5-14-4-1-2-8(14)6-15-7-9(10(16)17)12-13-15/h7-8H,1-6H2,(H,16,17) |

| Standard InChIKey | DJBBOYGVPGCYQO-UHFFFAOYSA-N |

| SMILES | C1CC(N(C1)CCF)CN2C=C(N=N2)C(=O)O |

| PubChem Compound ID | 121208486 |

The compound contains multiple functional groups that can participate in various chemical reactions, including the carboxylic acid group which can form salts, esters, and amides, and the nitrogen atoms in both heterocyclic rings that can act as hydrogen bond acceptors or coordinate with metals.

Synthesis Methods

General Synthetic Approaches for Triazole Compounds

The synthesis of 1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid likely employs modern synthetic methodologies commonly used for preparing 1,2,3-triazole derivatives. The most prevalent approach for constructing 1,2,3-triazole rings is through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, often referred to as "click chemistry" . This highly efficient and selective synthetic strategy has revolutionized heterocyclic chemistry due to its reliability and compatibility with various functional groups.

Evidence from Related Synthetic Procedures

Analysis of synthetic procedures for related compounds provides valuable context. For instance, in the preparation of (±)-tert-butyl 3-(3-fluorobenzyloxy)-4-(4-phenyl-1H-1,2,3-triazol-1-yl) pyrrolidine-1-carboxylate, researchers utilized a reaction of an azide-containing compound with phenyl acetylene in the presence of sodium ascorbate and copper sulfate catalyst at room temperature for 4 hours . The completion of the reaction was monitored by TLC, followed by aqueous workup and extraction with ethyl acetate. This methodology likely parallels approaches that could be employed for the synthesis of 1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid.

| Compound | Cancer Cell Line | IC50 Value (μg/mL) |

|---|---|---|

| 8b | MDA-MB231 (Breast cancer) | 42.5 |

| 8o | HCT-116 (Colorectal cancer) | 64.3 |

| 8n | Mia-PaCa2 (Pancreatic cancer) | 68.4 |

These findings suggest that compounds featuring both pyrrolidine and triazole structural elements may possess anticancer properties . The presence of fluorine in these molecules, similar to the fluoroethyl group in 1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid, may contribute to their biological activities by influencing lipophilicity, metabolic stability, and binding interactions with biological targets.

Structure-Activity Relationships and Related Compounds

Comparison with Structurally Similar Compounds

Understanding the relationships between structural features and biological activities is crucial for rational drug design. A closely related compound, 1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 2091240-41-2), differs from our target compound in the position of attachment of the triazole to the pyrrolidine ring . This structural analog has a molecular formula of C9H13FN4O2 and a molecular weight of 228.22 g/mol, slightly lower than our target compound due to the absence of a methylene bridge .

Table 3: Comparison of 1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid with Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| 1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid | 2098121-82-3 | C10H15FN4O2 | 242.25 | Triazole attached via methylene at pyrrolidine 2-position |

| 1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid | 2091240-41-2 | C9H13FN4O2 | 228.22 | Triazole directly attached at pyrrolidine 3-position |

Triazole-Based Medicinal Chemistry

The 1,2,3-triazole scaffold has emerged as a privileged structure in medicinal chemistry due to its versatility and favorable drug-like properties. Researchers have exploited click chemistry to develop various triazole-containing hybrid molecules with enhanced biological activities. For instance, 1,2,3-triazole derivatives of capsaicin have been synthesized and evaluated for antiproliferative properties . These hybrid molecules were prepared through 1,3-dipolar cycloaddition reactions between propargylated capsaicin and aryl azides, resulting in 1,4-disubstituted 1,2,3-triazole derivatives .

The formation of these compounds was confirmed through various analytical techniques, including 1H NMR, which revealed characteristic signals for the triazolyl proton in the range of δ 8.06–8.63 ppm . Additionally, 13C NMR spectra provided further confirmation through signals corresponding to triazolyl and aromatic carbons . These analytical approaches are likely relevant to the characterization of 1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid.

Analytical Characterization

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) would be valuable techniques for assessing the purity and identity of 1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid. The presence of the carboxylic acid group suggests that reversed-phase HPLC with appropriate pH control would be suitable for chromatographic analysis. Mass spectrometric analysis would be expected to reveal the molecular ion peak corresponding to the calculated molecular weight of 242.25 g/mol, along with characteristic fragmentation patterns.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume